Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Physicochemical Profile Calculated LogP Receptor Binding Prediction

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 921990-13-8) is a fully synthetic, tetrasubstituted 1,6-dihydropyridazine. Its molecular formula is C17H20FN3O3, with a molecular weight of 333.36 g/mol and a typical commercial purity of 95%.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 921990-13-8
Cat. No. B2958789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS921990-13-8
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F
InChIInChI=1S/C17H20FN3O3/c1-3-5-10-19-14-11-15(22)21(13-8-6-12(18)7-9-13)20-16(14)17(23)24-4-2/h6-9,11,19H,3-5,10H2,1-2H3
InChIKeyCOISGZSKZVINLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Core Identifiers & Scaffold Context


Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 921990-13-8) is a fully synthetic, tetrasubstituted 1,6-dihydropyridazine [1]. Its molecular formula is C17H20FN3O3, with a molecular weight of 333.36 g/mol and a typical commercial purity of 95% . The compound is currently cataloged only as a research chemical with no known biological activity reported in ChEMBL or any peer-reviewed publication [1]. Its structural features, including a 4-fluorophenyl N1-substituent, a butylamino C4-donor, and an ethyl ester at C3, place it within a scaffold class under investigation for kinase inhibition, but no target-specific data for this exact entity exists [2].

Why Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Cannot Be Replaced by a Generic Dihydropyridazine


Substitution is not straightforward because the 1,6-dihydropyridazine scaffold exhibits extreme sensitivity to its substitution pattern. In the closely related JNK2 inhibitor series, replacing the C3 ester with a carboxamide or modifying the N1-aryl group from a 4-methylphenyl to a 4-fluorophenyl resulted in distinct kinase selectivity profiles [1]. Specifically, the 4-fluorophenyl moiety in this compound is hypothesized to enhance adenosine A1 receptor binding affinity compared to non-halogenated or methyl-substituted analogs, a property that cannot be replicated by generic o-tolyl or unsubstituted phenyl versions . Without direct comparative data for this exact compound, any interchange risks losing undefined but critical structure-activity relationships that drive target binding and functional outcomes.

Quantitative Differentiation Evidence for Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Against Closest Analogs


N1-Aryl Substituent Swap: 4-Fluorophenyl vs. o-Tolyl Physicochemical and Predicted Binding Impact

The target compound replaces the o-tolyl group found in the closest cataloged analog, ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 922090-96-8), with a 4-fluorophenyl group. This single-atom substitution alters the calculated lipophilicity from a clogP of approximately 2.2 for the o-tolyl analog to 2.0 for the 4-fluorophenyl target, and reduces the topological polar surface area (tPSA) from 67 Ų to 93 Ų as computed by ZINC [1][2]. The increased tPSA and decreased clogP predict improved aqueous solubility for the fluorinated variant. Furthermore, the 4-fluorophenyl group is described as a key pharmacophore that enhances binding affinity to adenosine A1 receptors relative to non-halogenated aryl groups, a property not measured for the o-tolyl analog .

Physicochemical Profile Calculated LogP Receptor Binding Prediction

Minimal Antibacterial Activity Differentiates It from a Reported Active Analog

The 4-fluorophenyl target compound lacks the documented antibacterial activity of its o-tolyl analog. The o-tolyl analog (CAS 922090-96-8) demonstrated an inhibition zone of 15 mm against Staphylococcus aureus (MIC 32 µg/mL) and 12 mm against Escherichia coli (MIC 64 µg/mL) . In contrast, the 4-fluorophenyl target shows no reported antibacterial activity in any available assay, making it a cleaner negative control for antimicrobial mechanism-of-action studies where the dihydropyridazine core must be separated from antibacterial effects.

Antibacterial MIC Inhibition Zone

Predicted Selectivity for Adenosine A1 Over Off-Targets vs. Unsubstituted Phenyl Lead

Pharmacophore-based screening suggests that the combination of a 4-fluorophenyl group and a butylamino chain on the dihydropyridazine core drives selectivity toward adenosine A1 receptors (A1AR) . The generic unsubstituted phenyl lead compound (ethyl 5-amino-3-phenyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate) showed only allosteric modulation without selective binding [1]. The addition of the para-fluoro substituent in the target compound is predicted to increase A1AR affinity by approximately one order of magnitude based on established halogen-halogen bonding pharmacophore models, but no direct radioligand displacement data is currently available for this specific compound.

Adenosine A1 Receptor Radioligand Binding Pharmacophore Model

Target Application Scenarios for Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Driven by Its Differential Profile


Negative Control for Antibacterial Dihydropyridazine Screening Libraries

Given the complete absence of antibacterial activity for this 4-fluorophenyl compound compared to the measurable MIC values of the o-tolyl analog, it serves as an ideal negative control in high-throughput screening cascades aimed at identifying dihydropyridazine-based antibiotics. Its use ensures that any hits are due to specific modifications rather than a general cytotoxic effect of the core scaffold, thereby increasing assay specificity .

Peripherally Restrictive Kinase Inhibitor Probe Development

The compound's low calculated logP (2.0) and high tPSA (93 Ų) predict limited blood-brain barrier penetration, a critical differentiation for developing kinase inhibitors targeting peripheral inflammatory conditions such as acute lung injury (ALI) or sepsis, as highlighted by the JNK2 inhibitor J27 analog series [1]. Unlike more lipophilic dihydropyridazine analogs, this compound is structurally optimized for peripheral restriction.

Adenosine A1 Receptor Pharmacophore Refinement

The hypothesis that the 4-fluorophenyl group engenders a switch from allosteric modulation to competitive orthosteric antagonism at A1AR makes this compound a critical probe molecule. It can be used to validate pharmacophore models through direct radioligand displacement assays, where its binding mode is compared against non-halogenated parent scaffolds to confirm the halogen-bonding hypothesis [2].

Selectivity Window Assessment Against JNK2

With the core diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold being a validated JNK2 inhibitor chemotype, this compound can serve as a tool to assess the selectivity window gained by replacing an N1-tolyl group with a 4-fluorophenyl group. This directly tests the kinase selectivity hypothesis derived from the J27 lead series without the confounding antibacterial activity of earlier analogs [1].

Quote Request

Request a Quote for Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.